schisandrin A

Descripción general

Descripción

schisandrin A is a natural product found in Schisandra chinensis with data available.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Schisandrin A exhibits a wide range of pharmacological activities, which can be categorized as follows:

- Antioxidant Effects : this compound has been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities. It protects cells from oxidative damage, particularly in neuronal and intestinal cells .

- Anti-inflammatory Activity : The compound significantly inhibits inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It reduces the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and interleukin-8 .

- Neuroprotective Effects : this compound has demonstrated potential in protecting against neurodegenerative conditions. In animal models of Alzheimer’s disease, it ameliorated cognitive impairment and reduced amyloid-beta deposition in the brain .

- Hepatoprotective Properties : Research indicates that this compound can protect liver cells from damage caused by toxins and oxidative stress. It modulates signaling pathways involved in liver fibrosis and inflammation .

- Anticancer Activity : Studies have reported that this compound inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. It exerts its effects by regulating multiple signaling pathways associated with tumor growth and metastasis .

Neuroprotection in Alzheimer’s Disease Models

A study involving APP/PS1 transgenic mice demonstrated that administration of this compound improved cognitive function as measured by the Morris water maze test. The compound significantly reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Protection Against Oxidative Stress

In vitro experiments showed that this compound protected HT-29 intestinal epithelial cells from deoxynivalenol-induced cytotoxicity. The compound reduced intracellular ROS levels and maintained glutathione levels, highlighting its role in cellular defense mechanisms against oxidative damage .

Hepatoprotection in Liver Injury Models

Research on liver injury induced by carbon tetrachloride revealed that this compound administration led to decreased serum levels of liver enzymes (ALT and AST), suggesting its protective effects on liver function .

Data Tables

Análisis De Reacciones Químicas

Antioxidant Reactions and Reactive Oxygen Species (ROS) Modulation

Sch A neutralizes oxidative stress by directly scavenging ROS and modulating redox-sensitive signaling pathways. Key findings include:

-

ROS Inhibition : In human colon cancer HT-29 cells, Sch A (2.5–10 µM) reduced DON-induced ROS levels by 30–65% within 0.5–6 hours .

-

Lipid Peroxidation : Unlike ROS and nitrite production, Sch A did not significantly inhibit DON-induced lipid peroxidation, indicating selective antioxidant activity .

-

Cytoprotection : Sch A prevented mycophenolic acid-induced oxidative damage in intestinal epithelial cells by restoring glutathione levels and suppressing NADPH oxidase activity .

Table 1: Dose-Dependent Effects of this compound on ROS Levels

| Concentration (µM) | ROS Reduction (%) | Timeframe (hours) | Model System | Source |

|---|---|---|---|---|

| 2.5 | 30 | 0.5–6 | HT-29 cells + DON | |

| 5 | 50 | 0.5–6 | HT-29 cells + DON | |

| 10 | 65 | 0.5–6 | HT-29 cells + DON |

Anti-Inflammatory Mechanisms via Signaling Pathway Inhibition

Sch A suppresses inflammation by targeting NF-κB and MAPK pathways:

-

NF-κB Translocation : In DON-exposed intestinal cells, Sch A blocked NF-κB nuclear translocation, reducing cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) production .

-

MAPK Suppression : Sch A inhibited phosphorylation of p38, ERK, and JNK in IL-1β-stimulated chondrocytes, mitigating cartilage degradation in osteoarthritis models .

-

Cytokine Regulation : Sch A decreased interleukin-8 (IL-8) secretion by 40–60% in DON-treated cells, correlating with reduced inflammatory damage .

Metabolic and Analytical Characterization

Quantitative profiling reveals Sch A’s distribution and structural features:

-

Concentration in Plant Parts : Wild S. chinensis fruits contain higher Sch A levels (43.65 mg/100 g) than cultivated varieties .

-

Chromatographic Identification : Ultra-fast liquid chromatography (UFLC) and LC-MS/MS methods detected Sch A alongside 14 other lignans, with retention times and fragmentation patterns validated against standards .

Table 2: this compound Content in Schisandra chinensis

| Sample Type | Sch A Content (mg/100 g) | Analytical Method | Source |

|---|---|---|---|

| Wild fruit | 43.65 | HPLC-DAD, LC-MS/MS | |

| Cultivated fruit | 34.36 | HPLC-DAD, LC-MS/MS | |

| Stem | 12.10 | UPLC-QTOF-MS |

Structural Interactions and Stability

Sch A’s dibenzocyclooctadiene skeleton enables unique reactivity:

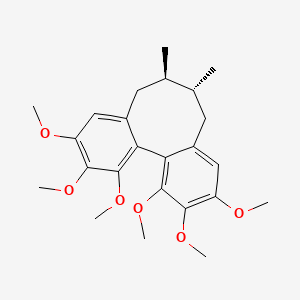

Propiedades

Fórmula molecular |

C24H32O6 |

|---|---|

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m1/s1 |

Clave InChI |

JEJFTTRHGBKKEI-ZIAGYGMSSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |

SMILES isomérico |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)OC)OC)OC |

SMILES canónico |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |

Sinónimos |

deoxyschisandrin deoxyschizandrin schisandrin A schizandrin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.